2-Bromo-4-chloro-6-iodoaniline

Catalog No.
S3326481
CAS No.
71757-16-9
M.F
C6H4BrClIN
M. Wt
332.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-6-iodoaniline

CAS Number

71757-16-9

Product Name

2-Bromo-4-chloro-6-iodoaniline

IUPAC Name

2-bromo-4-chloro-6-iodoaniline

Molecular Formula

C6H4BrClIN

Molecular Weight

332.36 g/mol

InChI

InChI=1S/C6H4BrClIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2

InChI Key

KGJQFAVZGHPELU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)N)I)Cl

Canonical SMILES

C1=C(C=C(C(=C1Br)N)I)Cl

2-Bromo-4-chloro-6-iodoaniline (CAS 71757-16-9) is an orthogonally reactive aniline derivative featuring three distinct halogens (iodine, bromine, and chlorine) on a single aromatic ring. In industrial and medicinal chemistry procurement, this compound is selected as a precision precursor for multi-component cross-coupling reactions. Because the oxidative addition of palladium(0) strictly follows the kinetic reactivity order of I > Br > Cl, this specific substitution pattern allows chemists to perform sequential, site-selective functionalizations without employing protecting group strategies [1]. It is primarily procured to synthesize complex, unsymmetrical heterocycles, such as 2,5,7-trisubstituted indoles, in highly step-economical one-pot or telescoped sequences [2].

Research Fit

Sequential C–I, C–Br, C–Cl reactivity hierarchy for chemoselective coupling
Validated Reported one-pot indole synthesis protocol via Sonogashira–cyclization
QC Batch-specific NMR, HPLC, GC documentation available

Substituting 2-bromo-4-chloro-6-iodoaniline with more common analogs, such as 2,4,6-tribromoaniline or 2,4-dichloro-6-iodoaniline, disrupts the programmable nature of sequential cross-coupling workflows. Symmetrical tri-halogenated anilines possess identical oxidative addition rates at all three sites, leading to statistical mixtures of mono-, di-, and tri-coupled products that require chromatographic separation and incur severe yield penalties [1]. Similarly, di-halogenated analogs with only two reactivity tiers fail to differentiate the final two coupling sites during downstream functionalization. By procuring 2-bromo-4-chloro-6-iodoaniline, process chemists ensure absolute regiocontrol across three distinct synthetic steps, eliminating the solvent waste and labor costs associated with regioisomer resolution [2].

Substitution Risk

Homotrihalo analogs
Degenerate C–X bonds in TBA or TCA prevent sequential, site-selective diversification.
Positional isomers
Alternative C₆H₄BrClIN isomers lack the ortho-iodoaniline motif required for indole cyclization.
Storage mismatch
Room-temperature-stable analogs cannot provide the C–I reactivity handle; cold-chain reflects key coupling advantage.

Absolute Regiocontrol in Primary Sonogashira Coupling

The primary procurement advantage of 2-bromo-4-chloro-6-iodoaniline is its capacity for highly regioselective initial cross-coupling at the C6 position. Kinetic studies of palladium-catalyzed oxidative addition establish that the reactivity of aryl iodides is exponentially higher than that of aryl bromides or chlorides[1]. Under Sonogashira coupling conditions with terminal alkynes, 2-bromo-4-chloro-6-iodoaniline reacts exclusively at the iodine site to facilitate subsequent cyclization into 7-bromo-5-chloroindoles [2]. Conversely, utilizing a symmetrical baseline like 2,4,6-tribromoaniline results in competing insertions at all ortho/para positions, destroying step economy.

Evidence DimensionSite-selectivity in primary Pd-catalyzed cross-coupling
Target Compound Data>95% regioselectivity at the C6 (iodo) position
Comparator Or Baseline2,4,6-tribromoaniline (yields non-selective statistical mixtures of regioisomers)
Quantified DifferenceNear-absolute regiocontrol vs. statistical multi-site coupling
ConditionsPd-catalyzed Sonogashira coupling with terminal alkynes

Ensures the first step of building asymmetric heterocycles proceeds without over-coupling, directly improving isolated yield and reducing purification overhead.

C–X Reactivity Hierarchy
Class-level inference
C–I BDE ~213, C–Br ~285, C–Cl ~327 kJ/mol. Rate: I >> Br >> Cl
Enables sequential chemoselective functionalization
Approximate scale; verify with your catalyst system

Sequential Functionalization via Bromine/Chlorine Differentiation

Following the initial cyclization to a 7-bromo-5-chloroindole core, the retained bromine and chlorine atoms provide two differentiated functionalization sites. Because the C-Br bond undergoes oxidative addition faster than the C-Cl bond, chemists can selectively execute a Suzuki-Miyaura or Buchwald-Hartwig coupling at the C7 position while leaving the C5 chlorine intact for a final coupling step [1]. Comparators such as 5,7-dichloroindoles (derived from 2,4-dichloro-6-iodoaniline) fail to offer this kinetic differentiation, resulting in competing reactions at both the C5 and C7 positions simultaneously.

Evidence DimensionSecondary coupling site-selectivity (post-cyclization)
Target Compound DataSelective C7 (bromo) coupling with intact C5 (chloro) retention
Comparator Or Baseline5,7-dichloroindole derivatives (mixed C5/C7 coupling)
Quantified DifferenceEnables discrete 3rd-stage functionalization without protecting groups
ConditionsSuzuki-Miyaura cross-coupling on the intermediate indole core

Allows programmable, step-by-step assembly of multi-substituted scaffolds, which is critical for systematic Structure-Activity Relationship (SAR) library generation.

One-Pot Indole Synthesis
Head-to-head
Validated protocol yields 2,5,7-trisubstituted indoles via Sonogashira–cyclization (Cacchi 2015)
Only trihaloaniline with published one-pot indole method
Requires ortho-iodoaniline motif

Step Economy in Trisubstituted Heterocycle Manufacturability

The orthogonal reactivity of 2-bromo-4-chloro-6-iodoaniline enables the synthesis of highly complex 2,5,7-trisubstituted indoles in telescoped protocols. By sequentially introducing reagents that match the decreasing reactivity threshold of the I, Br, and Cl sites, the indole core and its three distinct substituents can be assembled without intermediate purification[1]. Traditional multi-step syntheses using symmetrically halogenated anilines require iterative protection, coupling, and deprotection cycles, which depress the overall yield and increase solvent consumption.

Evidence DimensionSynthetic steps required for asymmetric trisubstitution
Target Compound Data1 to 2 telescoped steps (via sequential orthogonal coupling)
Comparator Or BaselineTraditional symmetric aniline precursors (4+ steps requiring protection/deprotection)
Quantified DifferenceEliminates 2-3 synthetic steps and associated purification losses
ConditionsOne-pot Sonogashira/cyclization followed by sequential cross-coupling

Drastically reduces the labor, time, and reagent costs associated with synthesizing complex medicinal chemistry libraries.

Regioisomeric Identity
Head-to-head
Only 2-Br,4-Cl,6-I isomer provides ortho-iodo motif for indole cyclization
Isomer identity critical; alternative isomers may not support validated synthesis
Verify regioisomer by NMR upon receipt
LogP Differentiation
Cross-study comparable
LogP 3.45 (computed); ΔlogP vs TBA ≈ –0.35 to –0.98
Intermediate lipophilicity aids chromatographic purification
Distinct HPLC retention vs. trihalo analogs
Batch QC Documentation
Supporting evidence
95% purity; batch-specific NMR, HPLC, GC from selected suppliers
QC data supports regioisomer identity confirmation
Availability varies; confirm with supplier
Cold-Chain Storage
Class-level inference
Store 2–8 °C under inert atmosphere; C–I BDE ~213 kJ/mol
Storage requirement reflects reactive C–I handle
Verify cold chain during shipment; degradation risks deiodination

Medicinal Chemistry SAR Library Generation

Procured for rapidly synthesizing libraries of 2,5,7-trisubstituted indoles where independent variation of the C2, C5, and C7 substituents is required to probe biological targets, leveraging the compound's orthogonal reactivity [1].

One-Pot Sequential Multi-Component Couplings

Utilized in advanced methodology development where Sonogashira, Suzuki, and Buchwald-Hartwig couplings are telescoped into a single reaction vessel by exploiting the strict I > Br > Cl kinetic reactivity gradient[1].

Synthesis of Complex Unsymmetrical Anilines

Employed as a core building block to generate highly substituted, non-indole aniline derivatives for agrochemical or materials science applications where strict regiocontrol of multiple aromatic substituents is necessary prior to amine functionalization[1].

Application Fit

Application
Selection Property
Validation Focus
Indole library synthesis
Chemoselective Sonogashira–cyclization handle
Indole formation efficiency and diversification scope
Process-scale indole intermediates
Sequential coupling without protecting groups
Process robustness and yield across scale
Trifunctional probe assembly
Three orthogonal C–X coupling handles
Sequential conjugation fidelity
Agrochemical SAR libraries
Regioisomeric purity for reliable SAR
SAR reproducibility and isomer identity confirmation

XLogP3

3.2

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